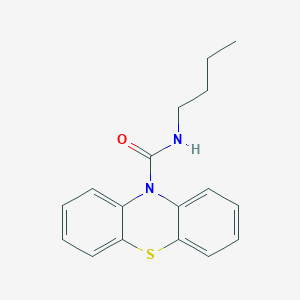
N-butyl-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-10H-phenothiazine-10-carboxamide, also known as butaperazine, is a phenothiazine derivative that has been widely used in scientific research. It is a potent inhibitor of dopamine receptors and has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Mécanisme D'action
Butaperazine exerts its pharmacological effects by blocking dopamine receptors in the brain. Specifically, it acts as an antagonist at D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide reduces the activity of dopamine in the brain, which can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide are primarily related to its effects on dopamine receptors. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide can reduce the activity of dopamine in the brain, which can lead to a range of effects on mood, behavior, and cognition. Other effects of N-butyl-10H-phenothiazine-10-carboxamide may include sedation, anticholinergic effects, and cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-10H-phenothiazine-10-carboxamide in lab experiments is its potent and selective inhibition of dopamine receptors. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of using N-butyl-10H-phenothiazine-10-carboxamide is its potential for off-target effects, such as sedation and anticholinergic effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-butyl-10H-phenothiazine-10-carboxamide. One potential direction is the development of more selective dopamine receptor antagonists that can be used to study specific subtypes of dopamine receptors. Another direction is the investigation of the potential therapeutic effects of N-butyl-10H-phenothiazine-10-carboxamide in combination with other drugs, such as antidepressants or mood stabilizers. Finally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-butyl-10H-phenothiazine-10-carboxamide involves the reaction of N-butyl-10H-phenothiazine with phosgene to form N-butyl-10H-phenothiazine-10-carbonyl chloride, which is then reacted with ammonia to form N-butyl-10H-phenothiazine-10-carboxamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
Butaperazine has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and Tourette's syndrome. It has been shown to be a potent inhibitor of dopamine receptors, which are implicated in the pathophysiology of these disorders. Butaperazine has also been studied for its potential use as an antipsychotic drug.
Propriétés
Nom du produit |
N-butyl-10H-phenothiazine-10-carboxamide |
|---|---|
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-butylphenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20) |
Clé InChI |
FMCOEOVNUJVWGI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES canonique |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)



![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)


